N-Methylbenzamidine
Overview
Description
N-Methylbenzamidine is an organic compound with the molecular formula C8H10N2 It is a derivative of benzamidine, where a methyl group is attached to the nitrogen atom of the amidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylbenzamidine can be synthesized through several methods. One common approach involves the reaction of benzamidine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Another method involves the reduction of this compound oxime using a reducing agent like lithium aluminum hydride. This method is often preferred for its high yield and purity of the final product.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of this compound oxime. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The industrial method is optimized for large-scale production, ensuring consistency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-Methylbenzamidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of this compound can yield N-methylbenzylamine, especially when using strong reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Various nucleophiles, under basic or acidic conditions depending on the desired product.
Major Products Formed
Oxidation: this compound oxide.
Reduction: N-methylbenzylamine.
Substitution: Depending on the nucleophile, various substituted benzamidines can be formed.
Scientific Research Applications
N-Methylbenzamidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: this compound is studied for its potential as an enzyme inhibitor, particularly for proteases.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a lead compound in drug development.
Industry: It is used in the synthesis of various industrial chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-Methylbenzamidine exerts its effects involves its interaction with specific molecular targets. For instance, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Benzamidine: The parent compound, differing by the absence of the methyl group.
N,N-Dimethylbenzamidine: Similar structure but with two methyl groups attached to the nitrogen atom.
N-Methylbenzamide: Similar structure but with a carbonyl group instead of the amidine group.
Uniqueness
N-Methylbenzamidine is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the methyl group enhances its stability and alters its interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N'-methylbenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDNVUABSBYLCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955598 | |
Record name | N-Methylbenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70955598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34028-17-6 | |
Record name | N-Methylbenzamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034028176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylbenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70955598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.